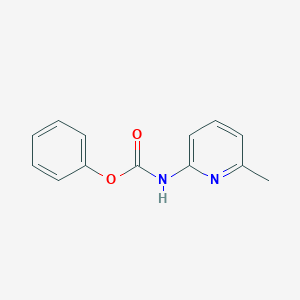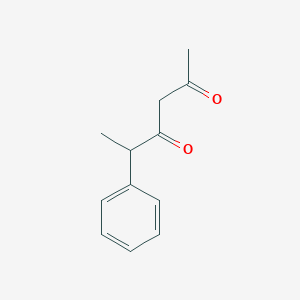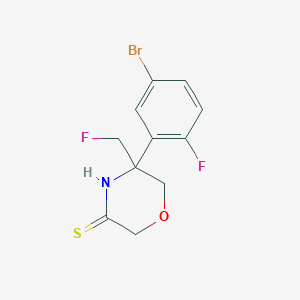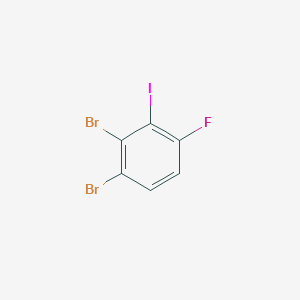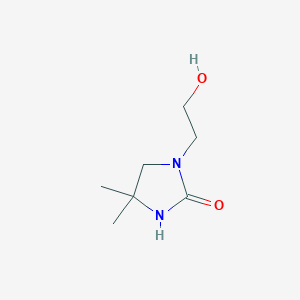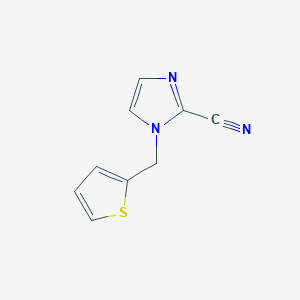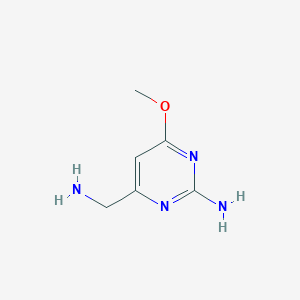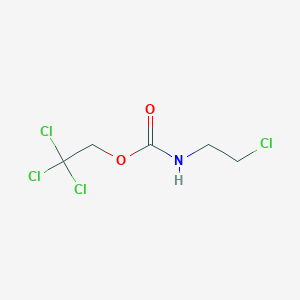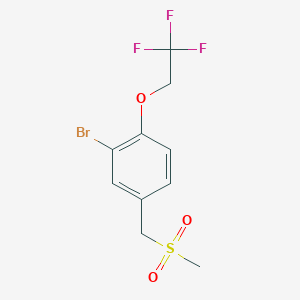
2-Bromo-4-((methylsulfonyl)methyl)-1-(2,2,2-trifluoroethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-((methylsulfonyl)methyl)-1-(2,2,2-trifluoroethoxy)benzene is an organic compound that features a bromine atom, a methylsulfonylmethyl group, and a trifluoroethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-((methylsulfonyl)methyl)-1-(2,2,2-trifluoroethoxy)benzene typically involves multiple steps:
Sulfonylation: The methylsulfonylmethyl group can be introduced via a sulfonylation reaction, where a sulfonyl chloride reacts with the benzene derivative in the presence of a base such as pyridine.
Etherification: The trifluoroethoxy group is introduced through an etherification reaction, where a trifluoroethanol derivative reacts with the benzene ring in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-((methylsulfonyl)methyl)-1-(2,2,2-trifluoroethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The methylsulfonylmethyl group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can modify the sulfonyl group.
Scientific Research Applications
2-Bromo-4-((methylsulfonyl)methyl)-1-(2,2,2-trifluoroethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-((methylsulfonyl)methyl)-1-(2,2,2-trifluoroethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(methylsulfonylmethyl)benzene: Lacks the trifluoroethoxy group, resulting in different chemical properties and reactivity.
4-(Methylsulfonylmethyl)-1-(2,2,2-trifluoroethoxy)benzene: Lacks the bromine atom, affecting its ability to undergo certain substitution reactions.
2-Bromo-1-(2,2,2-trifluoroethoxy)benzene: Lacks the methylsulfonylmethyl group, altering its chemical behavior and applications.
Uniqueness
2-Bromo-4-((methylsulfonyl)methyl)-1-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of all three functional groups (bromine, methylsulfonylmethyl, and trifluoroethoxy) on the benzene ring. This combination of groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C10H10BrF3O3S |
|---|---|
Molecular Weight |
347.15 g/mol |
IUPAC Name |
2-bromo-4-(methylsulfonylmethyl)-1-(2,2,2-trifluoroethoxy)benzene |
InChI |
InChI=1S/C10H10BrF3O3S/c1-18(15,16)5-7-2-3-9(8(11)4-7)17-6-10(12,13)14/h2-4H,5-6H2,1H3 |
InChI Key |
DKVJIFKKUNPMEA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1=CC(=C(C=C1)OCC(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




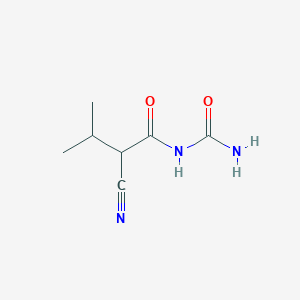
![5-Amino-7-chloro-2-(4-fluorophenyl)-oxazolo[5,4-d]pyrimidine](/img/structure/B8281987.png)
